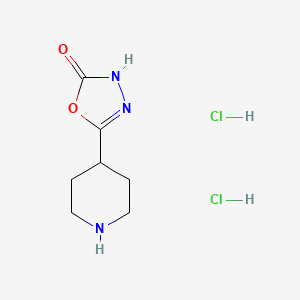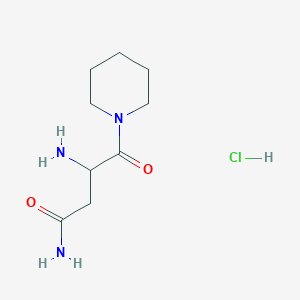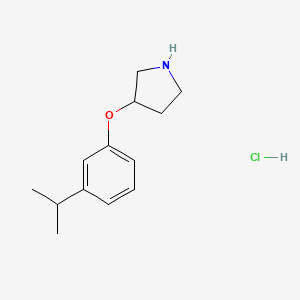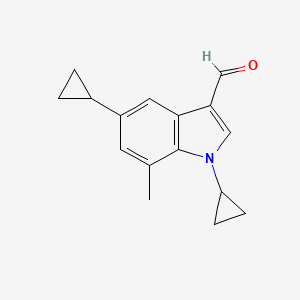
1,5-二环丙基-7-甲基-1H-吲哚-3-甲醛
描述
“1,5-dicyclopropyl-7-methyl-1H-indole-3-carbaldehyde” is a chemical compound with the molecular formula C16H17NO. It is a derivative of the indole family, which are essential and efficient chemical precursors for generating biologically active structures .
Synthesis Analysis
The synthesis of indole derivatives like “1,5-dicyclopropyl-7-methyl-1H-indole-3-carbaldehyde” often involves multicomponent reactions (MCRs). MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates .Molecular Structure Analysis
The molecular structure of “1,5-dicyclopropyl-7-methyl-1H-indole-3-carbaldehyde” can be represented by the molecular formula C16H17NO. More detailed structural information may be obtained through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Indole derivatives like “1,5-dicyclopropyl-7-methyl-1H-indole-3-carbaldehyde” play a significant role in multicomponent reactions (MCRs). MCRs are high-yielding, operationally friendly, time- and cost-effective, and comply with the green chemistry criteria . They can produce products with diverse functional groups .Physical and Chemical Properties Analysis
The molecular weight of “1,5-dicyclopropyl-7-methyl-1H-indole-3-carbaldehyde” is 239.31 g/mol. Further physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined through experimental methods.科学研究应用
杂环化合物合成
1,5-二环丙基-7-甲基-1H-吲哚-3-甲醛参与合成新的杂环化合物,如三唑并(噻二氮杂卓)吲哚。这些化合物是通过中间三唑硫醇的环化产生的,这证明了该化学物质在复杂有机反应中的作用及其在创建新分子结构中的潜力 (Vikrishchuk 等人,2019)。
光诱导分子内加成
这种化学物质还用于光诱导分子内加成反应,导致稠合吲哚和吡咯的形成。它在有效的光加成反应中作为关键组分,其中酰基的存在对于光环化是必需的,这证明了它在光化学合成中的效用 (Lu 等人,2009)。
抗增殖应用
值得注意的是,它有助于合成对癌细胞系具有显着抗增殖作用的吲哚衍生物。这突出了它在药物化学中的重要性,特别是在开发潜在抗癌剂方面 (Fawzy 等人,2018)。
抗菌和酶活性
此外,与 1,5-二环丙基-7-甲基-1H-吲哚-3-甲醛密切相关的吲哚-3-甲醛衍生物在抗菌应用和酶活性研究中显示出前景。这表明类似吲哚衍生物在生物和药理研究应用中具有更广泛的范围 (Attaby 等人,2007)。
多米诺反应催化
在有机合成的领域,它被用于由 N-杂环卡宾催化的多米诺反应中,证明了它在促进复杂化学转化中的效用 (Li 等人,2011)。
环丙基自由基环化
它还在环丙基自由基环化中发挥作用,这是合成环丙烷稠合加合物的关键,突出了它在合成有机化学中的重要性 (Fahey 等人,2013)。
未来方向
作用机制
Target of Action
It is known that indole derivatives, to which this compound belongs, have been found to bind with high affinity to multiple receptors . These receptors are often involved in the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes at the cellular level . These changes can result in the treatment of various disorders, including cancer cells and microbes .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways, leading to downstream effects that contribute to its therapeutic potential .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties, suggesting that this compound may have similar effects .
Action Environment
Like other indole derivatives, it is likely that various factors, including ph, temperature, and the presence of other molecules, could influence its action .
生化分析
Biochemical Properties
1,5-dicyclopropyl-7-methyl-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 1,5-dicyclopropyl-7-methyl-1H-indole-3-carbaldehyde, are known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates . These interactions often involve the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, indole derivatives can interact with proteins involved in cell signaling pathways, such as kinases and phosphatases, thereby modulating their activity .
Cellular Effects
1,5-dicyclopropyl-7-methyl-1H-indole-3-carbaldehyde exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can activate the aryl hydrocarbon receptor, leading to changes in gene expression that affect cell proliferation, differentiation, and apoptosis . Furthermore, 1,5-dicyclopropyl-7-methyl-1H-indole-3-carbaldehyde may impact cellular metabolism by altering the activity of metabolic enzymes and influencing the production of reactive oxygen species .
Molecular Mechanism
The molecular mechanism of action of 1,5-dicyclopropyl-7-methyl-1H-indole-3-carbaldehyde involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, indole derivatives are known to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . Additionally, 1,5-dicyclopropyl-7-methyl-1H-indole-3-carbaldehyde can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of genes involved in various cellular processes, including cell growth, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,5-dicyclopropyl-7-methyl-1H-indole-3-carbaldehyde can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . Additionally, the long-term exposure of cells to 1,5-dicyclopropyl-7-methyl-1H-indole-3-carbaldehyde may result in adaptive responses, such as changes in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of 1,5-dicyclopropyl-7-methyl-1H-indole-3-carbaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s activity changes significantly at certain dosage levels. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing the potential risks.
Metabolic Pathways
1,5-dicyclopropyl-7-methyl-1H-indole-3-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into different metabolites . For example, cytochrome P450 enzymes play a key role in the oxidation and reduction of indole derivatives, leading to the formation of reactive intermediates and metabolites. These metabolic pathways can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels.
属性
IUPAC Name |
1,5-dicyclopropyl-7-methylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-10-6-12(11-2-3-11)7-15-13(9-18)8-17(16(10)15)14-4-5-14/h6-9,11,14H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBHKZCLFUZNJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N(C=C2C=O)C3CC3)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001214296 | |
| Record name | 1,5-Dicyclopropyl-7-methyl-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001214296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1350760-96-1 | |
| Record name | 1,5-Dicyclopropyl-7-methyl-1H-indole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1350760-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Dicyclopropyl-7-methyl-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001214296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride](/img/structure/B1405744.png)
![4-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine hydrochloride](/img/structure/B1405745.png)

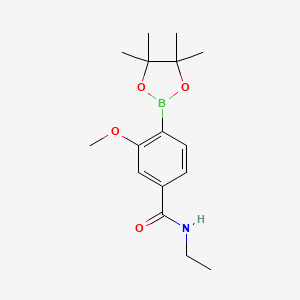
![2-Methyl-n-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-propenamide](/img/structure/B1405748.png)
![tert-butyl N-[1-(1,3,4-oxadiazol-2-yl)ethyl]carbamate](/img/structure/B1405749.png)
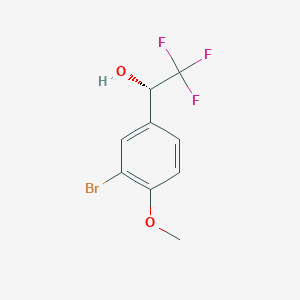
![(3bS,4aR)-3,4,4-Trimethyl-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-1-carbothioic O-acid](/img/structure/B1405753.png)
